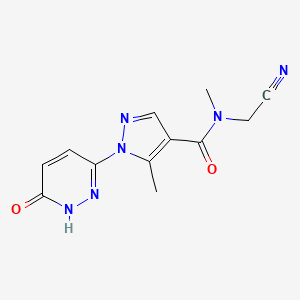

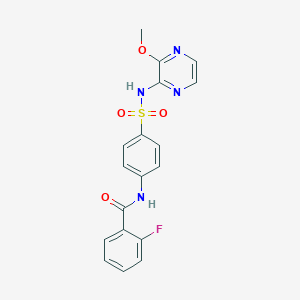

5-bromo-2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in the field of organic chemistry due to their potential biological activities. In the provided papers, different benzamide compounds have been synthesized and characterized. For instance, the synthesis of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide involved X-ray single-crystal diffraction to determine its crystal structure, indicating a novel class of compounds with potential herbicidal activity . Similarly, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was achieved through a series of reactions starting from 5-bromoindazole-3-carboxylic acid methylester, followed by N1-arylation and conversion to diethylamide . These syntheses involve multiple steps, including the use of thionyl chloride and diethylamine, and are characterized by spectroscopic methods such as FT-IR, NMR, and elemental analysis .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of the compound from paper belongs to the monoclinic space group and has specific cell dimensions and angles. The compound from paper crystallizes in the triclinic system and has two symmetry-independent molecules in the asymmetric unit. The crystal packing is further stabilized by hydrogen bonds and π-π stacking interactions . The antipyrine derivatives reported in paper also crystallize in the monoclinic space group, and their structures are stabilized by a combination of hydrogen bonds and π-interactions, as revealed by Hirshfeld surface analysis and DFT calculations .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for introducing functional groups and achieving the desired molecular architecture. For instance, the conversion of 5-bromoindazole-3-carboxylic acid methylester to the diethylamide involves arylating with 4-chloro-2-cyanopyridine and reacting with thionyl chloride and diethylamine . The hydrolysis of 2-Phenyl-6-chlorooxazolo[5, 4-c]pyridazine leads to different products depending on the conditions, such as the formation of 4-benzamido-6-chloro-3-pyridazinol when heated with benzoyl chloride . These reactions are indicative of the versatility of benzamide derivatives in undergoing various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structures. The crystallographic data provide insights into the density, molecular weight, and volume of the compounds . The spectroscopic characterization, including FT-IR, NMR, and elemental analysis, helps in confirming the identity and purity of the synthesized compounds . The intermolecular interactions, such as hydrogen bonding and π-interactions, play a significant role in the stability and properties of these compounds. The DFT calculations and energy framework evaluations from paper suggest that these interactions are energetically significant and contribute to the overall stability of the molecular assemblies.

科学的研究の応用

1. Role in Antioxidant Capacity Assays

The compound is likely involved in antioxidant capacity assays, specifically in ABTS/PP decolorization assays. These assays, including the ABTS•+ radical cation-based assays, are prominent for determining the antioxidant capacity of various substances. The review by Ilyasov et al. (2020) emphasized understanding the reaction pathways underlying these assays, particularly how certain antioxidants can form coupling adducts with ABTS•+, highlighting the specific reactions and potential biases in comparing antioxidants. The need for in-depth elucidation of these pathways and the contributions of specific reactions like coupling to the total antioxidant capacity was underscored, indicating the critical role of these compounds in antioxidant assays (Ilyasov et al., 2020).

2. Connection with Pyridazinone Compounds and COX-2 Inhibition

The compound may be related to vicinally disubstituted pyridazinones, as these are known to act as potent and selective COX-2 inhibitors. For instance, the compound ABT-963, which has a structure related to pyridazinones, exhibits excellent selectivity and effectiveness in reducing inflammation and pain associated with conditions like arthritis. This indicates the potential involvement of the compound in the synthesis or functioning of similar selective COX-2 inhibitors, as outlined in the review by Asif (2016) (Asif, 2016).

3. Implications in Hedgehog Pathway Inhibition

While not directly mentioned, the structural similarity to vismodegib, an oral inhibitor of the Hedgehog pathway, suggests potential implications in the treatment or research of basal cell carcinoma and other cancers involving the Hedgehog pathway. Vismodegib represents a groundbreaking approach in systemic treatments for advanced forms of basal cell carcinoma, implicating a role for similar compounds in this research area (Cirrone & Harris, 2012).

4. Relation to Environmental and Health Assessments

Compounds like polybrominated dibenzo-p-dioxins and dibenzofurans, with bromine and chlorine substituents, are known for their occurrence in trace contaminants and their significant biological effects, akin to those of PCDDs and PCDFs. This highlights the potential environmental and health significance of bromo-chloro-substituted compounds like 5-bromo-2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, indicating a broader scope for research in environmental health and safety assessments (Mennear & Lee, 1994).

特性

IUPAC Name |

5-bromo-2-chloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrClN3O3S/c1-2-28(26,27)18-10-9-17(23-24-18)12-3-6-14(7-4-12)22-19(25)15-11-13(20)5-8-16(15)21/h3-11H,2H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHLGCGAUJBUJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea](/img/structure/B2503581.png)

![ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2503588.png)

![3-[1-[[4-(Dimethylamino)phenyl]methyl]-3-(2-methoxyphenoxy)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2503594.png)

![2-[(2-Cyanoethyl)thio]-6-(5-methyl-2-furyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2503596.png)

![(E)-2-cyano-N-naphthalen-1-yl-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2503597.png)